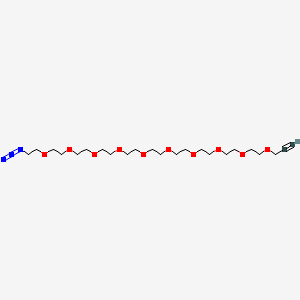Azido-PEG10-propargyl
CAS No.:
Cat. No.: VC16016744
Molecular Formula: C23H43N3O10
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H43N3O10 |
|---|---|
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
| Standard InChI | InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2 |
| Standard InChI Key | MUFRDPZONKJOMH-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Structural and Chemical Properties of Azido-PEG10-Propargyl
Molecular Architecture
Azido-PEG10-propargyl is characterized by the following structural components:
-
Azide (-N₃): Reacts with alkynes, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) via click chemistry.
-
PEG10 Spacer: A hydrophilic 10-unit ethylene glycol chain that improves solubility and reduces aggregation.
-
Propargyl (-C≡CH): Participates in CuAAC or SPAAC reactions for covalent bond formation .
The molecular formula is C₂₃H₄₃N₃O₁₀, with a molecular weight of 521.6 g/mol .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, water, ethanol |
| Storage Conditions | -20°C (long-term stability) |
| Purity | ≥95% (HPLC) |
| Stability | Stable under inert conditions |
The PEG10 spacer confers flexibility and reduces steric hindrance, critical for maintaining the activity of conjugated biomolecules .
Synthesis and Characterization
Synthetic Routes
Azido-PEG10-propargyl is synthesized through a multi-step process:
-
PEG Functionalization: Propargyl bromide is reacted with PEG derivatives to introduce the alkyne group .
-
Azide Introduction: Sodium azide (NaN₃) displaces a leaving group (e.g., bromide) on the PEG backbone .
-
Purification: Chromatography or recrystallization ensures high purity .
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR confirms propargyl (δ 3.41 ppm, triplet) and azide-associated peaks .
-
Mass Spectrometry: High-resolution MS validates the molecular weight (521.6 g/mol) .
-
FT-IR: Azide stretch at ~2100 cm⁻¹ and alkyne C≡C stretch at ~3300 cm⁻¹ .
Applications in PROTAC Development
Mechanism of Action in PROTACs
PROTACs degrade target proteins by recruiting E3 ubiquitin ligases. Azido-PEG10-propargyl serves as a critical linker:
-
E3 Ligase Ligand: Attached via the azide group.
Case Study: Insulin/GLP-1/Glucagon Triagonist
A triagonist (Compound 13) was synthesized using Azido-PEG10-propargyl to link insulin and a GLP-1R/GCGR coagonist peptide. The PEG10 spacer balanced receptor activation:
| Triagonist | PEG Length | hIR_pAKT EC₅₀ (nM) | hGCGR EC₅₀ (nM) | hGLP1R EC₅₀ (nM) |
|---|---|---|---|---|
| 13 | PEG10 | 0.49 | 0.089 | 0.082 |
The extended PEG10 spacer optimized pharmacokinetics while maintaining insulin receptor (hIR) activity .
Role in Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azido-PEG10-propargyl reacts with alkynes in the presence of Cu(I) to form stable 1,2,3-triazoles. Applications include:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxins .
-
Surface Functionalization: Immobilizing biomolecules on nanoparticles .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
In copper-free conditions, the propargyl group reacts with DBCO or BCN-modified molecules. This is critical for:
Comparative Analysis of PEG Linkers
| Linker | PEG Length | Functional Groups | Applications |
|---|---|---|---|
| Azido-PEG10-propargyl | 10 | Azide, Propargyl | PROTACs, ADCs, Click Chemistry |
| Bis-propargyl-PEG10 | 10 | Two Propargyls | Dendrimer Synthesis |
| Azido-PEG10-amine | 10 | Azide, Amine | Bioconjugation, Peptide Synthesis |
Azido-PEG10-propargyl’s bifunctionality offers superior versatility compared to monofunctional PEG linkers .
Challenges and Future Directions
Limitations
Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume